molecular formula C15H15BrN2O B5327438 1-(4-bromophenyl)-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)-2-propen-1-one

1-(4-bromophenyl)-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)-2-propen-1-one

Cat. No. B5327438
M. Wt: 319.20 g/mol
InChI Key: IDPFOIUKROSWPA-CMDGGOBGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-bromophenyl)-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)-2-propen-1-one, also known as BRD-0476, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound has been shown to have a wide range of biochemical and physiological effects, making it a promising candidate for further research.

Mechanism of Action

1-(4-bromophenyl)-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)-2-propen-1-one works by inhibiting the activity of the protein bromodomain-containing protein 4 (BRD4). BRD4 is a transcriptional regulator that plays a critical role in the regulation of gene expression. By inhibiting the activity of BRD4, this compound can modulate the expression of a wide range of genes, leading to its diverse physiological effects.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and inhibit the replication of certain viruses. It has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

One of the advantages of 1-(4-bromophenyl)-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)-2-propen-1-one is its specificity for BRD4. This allows for more targeted effects and reduces the potential for off-target effects. However, one limitation of this compound is its relatively low potency, which may limit its effectiveness in certain applications.

Future Directions

There are several potential future directions for research on 1-(4-bromophenyl)-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)-2-propen-1-one. One area of interest is the development of more potent inhibitors of BRD4. Another area of interest is the study of the effects of this compound on different types of cancer cells and the potential use of this compound in combination with other anti-cancer agents. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of neurodegenerative disorders.

Synthesis Methods

The synthesis of 1-(4-bromophenyl)-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)-2-propen-1-one involves a series of chemical reactions starting from commercially available starting materials. The first step involves the preparation of 4-bromoacetophenone, which is then reacted with 1,3,5-trimethyl-1H-pyrazole-4-carboxaldehyde to yield the intermediate product. The final step involves the reaction of the intermediate with acetic anhydride to yield the final product, this compound.

Scientific Research Applications

1-(4-bromophenyl)-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)-2-propen-1-one has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. It has also been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders.

properties

IUPAC Name

(E)-1-(4-bromophenyl)-3-(1,3,5-trimethylpyrazol-4-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15BrN2O/c1-10-14(11(2)18(3)17-10)8-9-15(19)12-4-6-13(16)7-5-12/h4-9H,1-3H3/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDPFOIUKROSWPA-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)C=CC(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=NN1C)C)/C=C/C(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.